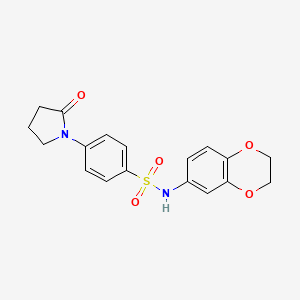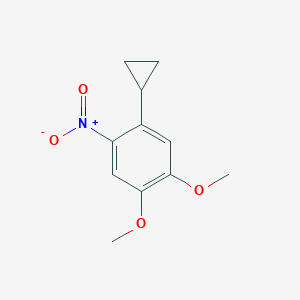![molecular formula C17H19IN2O3S B3610282 N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610282.png)
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EIDD-2801, is a broad-spectrum antiviral drug that has gained attention in recent years for its potential to treat viral infections such as influenza and coronaviruses.
Mechanism of Action
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a prodrug that is metabolized to its active form, N~4~-hydroxycytidine triphosphate (NHC-TP), within cells. NHC-TP is incorporated into the viral RNA during replication, leading to the introduction of errors in the viral genome. This results in non-viable viral progeny and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in preclinical studies, with no observed adverse effects on body weight, organ weight, or histopathology. It has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments, including its broad-spectrum activity against multiple viruses, its high barrier to resistance, and its low toxicity. However, its synthesis method is complex and may limit its availability for research purposes.
Future Directions
There are several future directions for research on N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, including optimizing its synthesis method to increase availability, exploring its potential for treating other viral infections, and investigating its efficacy in clinical trials. Additionally, further research is needed to understand the potential long-term effects of this compound on viral evolution and the emergence of drug-resistant strains.
Scientific Research Applications
N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has shown promising results in preclinical studies for treating influenza and coronaviruses, including SARS-CoV-2. It has been shown to inhibit viral replication by inducing lethal mutagenesis, a process that introduces errors in the viral genome during replication, leading to non-viable viral progeny. This compound has also been shown to have a high barrier to resistance, making it a potentially effective long-term treatment option.
properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-3-20(24(22,23)16-10-4-13(2)5-11-16)12-17(21)19-15-8-6-14(18)7-9-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAMGLCHJYRRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)I)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3610209.png)


![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3610224.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3610226.png)
![4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B3610228.png)
![3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde](/img/structure/B3610232.png)
![4-bromo-N-[3-chloro-2-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B3610262.png)

![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610278.png)
![2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3610292.png)
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3610300.png)
![N,N-diethyl-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3610306.png)